Methyl 4,6-dihydroxy-5-nitronicotinate
Overview
Description
Scientific Research Applications
Anticoccidial Agents : Morisawa, Y., et al. (1977) conducted studies on the synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues, including Methyl 4,6-dihydroxy-5-nitronicotinate. They found significant anticoccidial activity against Eimeria tenella in some of these compounds, highlighting their potential in veterinary medicine (Morisawa, Y., et al., 1977).
Chemical Synthesis and Applications : Merino, P., et al. (1998) described a stereoselective approach to synthesize isoxazolidinyl thymidine derivatives from nitrones, demonstrating the utility of these compounds in the synthesis of important nucleoside analogues (Merino, P., et al., 1998).
Pharmaceutical Research : Eijk, P. V., et al. (2010) explored the reactions of cyclic nitrones with acetyl chloride, revealing insights into the structural and chemical behavior of these compounds, which are relevant in pharmaceutical research (Eijk, P. V., et al., 2010).
Antioxidant Properties : Soto-Otero, R., et al. (2008) synthesized new analogs of nitrone spin traps and evaluated their activity as protectants against oxidative stress in rat brain mitochondria. This study highlights the potential of nitrones in neuroprotective therapies (Soto-Otero, R., et al., 2008).
ESR Spectroscopic Studies : Aurich, H., et al. (1989) conducted ESR spectroscopic studies on β-sulfonyl substituted vinyl nitroxides and a vinylogous nitronyl nitroxide, contributing to the understanding of the spin characteristics of these compounds (Aurich, H., et al., 1989).
Super Oxide Radical Detection : Chalier, F., et al. (2007) designed new derivatives of nitrone DEPMPO functionalized at C-4 for specific applications in superoxide radical detection, indicating their significance in biochemical and medical research (Chalier, F., et al., 2007).
Nitration Mechanism Study : Wang, K., et al. (2016) studied the nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium, offering insights into the chemistry of nitration processes relevant to energetic materials (Wang, K., et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
methyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6/c1-15-7(12)3-2-8-6(11)4(5(3)10)9(13)14/h2H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYOFYOTZRQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.